![molecular formula C32H28N2O9 B6297275 Fmoc-L-Orn(CDOCA)-OH CAS No. 2389078-25-3](/img/structure/B6297275.png)
Fmoc-L-Orn(CDOCA)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Orn(CDOCA)-OH” is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . The Fmoc group is a common protecting group used in peptide synthesis, which can be removed under basic conditions .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including this compound, involves several steps . The Fmoc group is attached to the amino acid using a base such as piperidine . The synthesis process is typically carried out in a solid-phase, starting from the C-terminus (carboxyl end) and moving towards the N-terminus (amino end) . The Fmoc group is then removed, and the next amino acid is coupled using an activating agent .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its incorporation into peptides and the subsequent removal of the Fmoc group . The Fmoc group can be removed under basic conditions, typically using a solution of piperidine . Once the Fmoc group is removed, the free amino group can react with the carboxyl group of another amino acid to form a peptide bond .Wirkmechanismus
Fmoc-L-Orn(CDOCA)-OH acts as a protecting group for the amino acid ornithine in peptide synthesis. It prevents the ornithine from reacting with other molecules, allowing it to remain intact until the peptide is complete. The Fmoc group can then be removed easily, allowing the peptide to be released from the protective group.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects. It is used only as a protecting group for the ornithine amino acid during peptide synthesis, and is removed before the peptide is used in any biochemical or physiological application.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Fmoc-L-Orn(CDOCA)-OH in peptide synthesis is that it is easy to use and does not require any special equipment. It is also highly stable, allowing for reliable results in lab experiments. The main limitation of this compound is that it is not compatible with some other peptide synthesis reagents, such as trifluoroacetic acid (TFA), which can cause the Fmoc group to be removed prematurely.
Zukünftige Richtungen
The potential future applications of Fmoc-L-Orn(CDOCA)-OH are numerous. It could be used in the development of peptide-based drugs, as well as in the synthesis of peptide hormones and other therapeutic proteins. It could also be used in the development of novel peptide-based materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new peptide-based diagnostic tests, as well as in the development of new synthetic methods for peptide synthesis. Finally, this compound could be used in the development of new peptide-based vaccines, as well as in the development of new peptide-based therapeutics.
Synthesemethoden
Fmoc-L-Orn(CDOCA)-OH is synthesized through a two-step method. First, the Fmoc group is attached to the ornithine by a nucleophilic substitution reaction. The Fmoc group is then attached to the CDOCA group through an SN2 reaction. The reaction is typically carried out in an aqueous solution of dimethylformamide (DMF) and the product is isolated by precipitation with an organic solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Orn(CDOCA)-OH is widely used in the synthesis of peptides and proteins for scientific research. It is often used in peptide synthesis as a protecting group for the amino acid ornithine, and can be used to modify the structure of peptides and proteins. It is also used in the synthesis of peptide hormones, such as insulin and growth hormone, as well as in the synthesis of antibiotics and other peptide-based drugs.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYXXVIPGOROZ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.